molecular formula C15H12O2 B3028656 Phenyl cinnamate CAS No. 25695-77-6

Phenyl cinnamate

Cat. No. B3028656
CAS RN: 25695-77-6
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-VAWYXSNFSA-N
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Description

Phenyl cinnamate, also known as cinnamic acid phenyl ester, is a synthetic aromatic compound with the molecular formula C9H10O2. It is a white crystalline solid with a faint, sweet smell and a slightly bitter taste. This compound is used in the pharmaceutical and cosmetic industries, as well as in the food industry as a flavoring agent. It is also used in perfumes and as a preservative.

Scientific Research Applications

Anticancer Potential

  • Phenyl cinnamate derivatives have been recognized for their anticancer properties. Research indicates that these derivatives have been underutilized despite their rich medicinal tradition, with significant attention in the last two decades towards their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Antibacterial and Cytotoxic Activities

  • Studies on cinnamic acid derivatives from Welsh onion (Allium fistulosum) revealed their antibacterial properties against both gram-negative and gram-positive bacteria, and cytotoxic effects on breast cancer cell lines (Zolfaghari et al., 2020).

Antioxidant Properties

Application in Food and Cosmetics

  • This compound has been used in food, cosmetics, and pharmaceuticals for its antimicrobial, antifungal, and antioxidant properties. Its solubility enhancement in supercritical CO2 with ethanol as a cosolvent has been studied, indicating potential applications in these industries (Cháfer et al., 2009).

Photoprotective Effect in Sunscreens

  • Cinnamate derivatives are used in sunscreens due to their ability to convert UV energy to thermal energy through nonradiative decay and photoisomerization. Research has examined the substitution effects on the electronic structure of this compound for efficient energy conversion (Kinoshita et al., 2020).

Enzymatic and Chemical Studies

  • Various studies have focused on the enzymatic and chemical aspects of this compound, such as its aminolysis, and its role in enzymatic pathways in plants. These studies contribute to a deeper understanding of its chemical properties and potential industrial applications (Um et al., 2007), (Umezawa, 2010).

Mechanism of Action

Target of Action

Phenyl cinnamate (PC) is a phenylpropanoid compound that primarily targets microorganisms, exhibiting antimicrobial and antifungal activities . It interacts with the molecular targets present in these organisms, particularly affecting their plasma membranes .

Mode of Action

PC’s mode of action is primarily through disruption of the plasma membrane of targeted microorganisms . It has three main reactive sites: the aromatic ring substituent, the carboxylic acid function, and the conjugated olefin . These sites interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction stimulates non-specific membrane permeability, allowing proton influx across the plasma membrane .

Biochemical Pathways

PC is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . PC, being a phenol, affects the metabolic pathways associated with energy production .

Pharmacokinetics

The molecular weight of pc is 2242546 , which could influence its absorption and distribution in the body

Result of Action

The primary result of PC’s action is the disruption of the plasma membrane of targeted microorganisms, leading to their death . This disruption interferes with enzyme function and affects the metabolic pathways associated with energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PC. For instance, temperature, light, and pH need to be kept constant to ensure the quality of PC . The pH is reported to affect the solubility of PC and also the derived flavonoids . Because of being dissociated, PC is more soluble in an alkaline environment (higher than its pKa) .

Safety and Hazards

Phenyl cinnamate may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Phenyl cinnamate and its derivatives have potential applications in the development of biobased plastics for the reduction of global warming . They can be used as prototypes to develop structural analogs with better antimicrobial profiles .

Biochemical Analysis

Biochemical Properties

Phenyl cinnamate is synthesized primarily by almost all forms of plants and involves in the regulation of various physiological processes . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

This compound influences cell function by affecting membrane permeability and interfering with enzyme function . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also reported to uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

phenyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNGRDFKUJVIN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2757-04-2
Record name Phenyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl cinnamate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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